2-(3-Bromothiophen-2-yl)pyrrolidine

Description

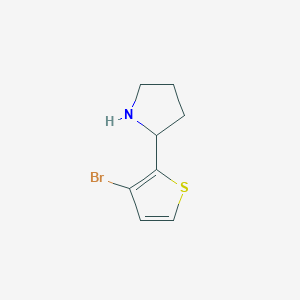

2-(3-Bromothiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked to a 3-bromothiophene moiety. The bromine atom at the 3-position of the thiophene ring and the pyrrolidine’s nitrogen center contribute to its unique electronic and steric properties.

Properties

Molecular Formula |

C8H10BrNS |

|---|---|

Molecular Weight |

232.14 g/mol |

IUPAC Name |

2-(3-bromothiophen-2-yl)pyrrolidine |

InChI |

InChI=1S/C8H10BrNS/c9-6-3-5-11-8(6)7-2-1-4-10-7/h3,5,7,10H,1-2,4H2 |

InChI Key |

BYIULCHZBJFCBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)pyrrolidine typically involves the reaction of 3-bromothiophene with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-bromothiophene is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrrolidine ring can undergo reduction to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

Substitution: Formation of new thiophene derivatives with different substituents.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyrrolidine derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the heterocyclic rings can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

Key Comparison Factors : Halogen type (Br vs. Cl, F), aromatic ring system (thiophene vs. phenyl), and substitution patterns.

| Compound Name | Structure Features | Key Properties/Biological Activity |

|---|---|---|

| 2-(3-Bromothiophen-2-yl)pyrrolidine | Thiophene (Br at 3-position), pyrrolidine | Enhanced lipophilicity; potential enzyme inhibition due to Br’s electronegativity |

| 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine | Phenyl (Br at 3-position), methyl-pyrrolidine | Bromine increases binding affinity in receptor interactions compared to Cl/F analogs |

| (S)-2-(2,5-Difluorophenyl)pyrrolidine | Phenyl (F at 2,5-positions), pyrrolidine | Lower IC50 (18–25 µM) in apoptosis assays; fluorine’s small size reduces steric hindrance |

| 1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine | Phenyl (Br, CF3), pyrrolidine | CF3 group improves metabolic stability; Br enhances halogen bonding |

Insights :

- Bromine’s larger atomic radius and polarizability compared to Cl/F enhance van der Waals interactions and binding affinity in biological systems .

- Thiophene’s electron-rich aromatic system may facilitate π-π stacking, unlike phenyl derivatives .

Thiophene-Modified Pyrrolidine Analogs

Key Comparison Factors : Thiophene substitution position (2-yl vs. 3-yl) and substituent type (Br, methyl).

| Compound Name | Structure Features | Key Properties/Biological Activity |

|---|---|---|

| This compound | Br at thiophene 3-position | Bromine’s electron-withdrawing effect may stabilize charge-transfer complexes |

| 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde | Thiophene 3-position, pyrrolidine-carbaldehyde | Carbaldehyde group enables nucleophilic addition; reduced bioavailability compared to brominated analogs |

| 1-Methyl-2-(5-methylthiophen-2-yl)pyrrolidin-3-amine | Methyl at thiophene 5-position, amine | Methyl enhances lipophilicity but reduces electronic effects compared to Br |

Insights :

- Substitution at the thiophene 3-position (vs. 2- or 5-) alters steric accessibility for target binding .

- Bromine’s electronegativity increases thiophene’s electrophilic character, influencing reactivity in cross-coupling reactions .

Heterocyclic Hybrid Compounds

Key Comparison Factors : Presence of additional heterocycles (pyridine, pyrazine).

| Compound Name | Structure Features | Key Properties/Biological Activity |

|---|---|---|

| This compound | Thiophene-pyrrolidine hybrid | Synergistic effects from dual heterocycles; potential CNS activity |

| N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine | Thiophene-pyridine hybrid | Pyridine’s basic nitrogen enhances solubility; distinct target selectivity |

| 3-(2-(Trifluoromethyl)pyrrolidin-2-yl)pyridine | Pyridine-pyrrolidine, CF3 group | CF3 improves metabolic stability; weaker halogen bonding vs. Br |

Insights :

- Pyridine-containing analogs exhibit higher aqueous solubility but reduced membrane permeability compared to thiophene-pyrrolidine hybrids .

- Trifluoromethyl groups enhance resistance to oxidative metabolism, whereas bromine supports halogen bonding in target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.